molecular formula C12H10BrFN2O B2910538 4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide CAS No. 1252163-18-0

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide

Cat. No. B2910538
CAS RN: 1252163-18-0
M. Wt: 297.127
InChI Key: ZQIOLMHNBDTVLQ-UHFFFAOYSA-N
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Description

“4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide” is a complex organic compound. It contains several functional groups including a bromine atom, a cyanomethyl group (-CH2CN), a cyclopropyl group, and a fluorine atom attached to a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzamide derivative. The bromine and fluorine atoms could be introduced via electrophilic aromatic substitution reactions. The cyanomethyl and cyclopropyl groups could be attached through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit a planar structure due to the benzamide core, with the various substituents adding to the complexity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the bromine, fluorine, and cyanomethyl groups, and the electron-donating nature of the cyclopropyl group. This could make the compound susceptible to various chemical reactions, including further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase its density and boiling point compared to benzamide .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals, in material science, or in other areas of chemical research .

properties

IUPAC Name

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O/c13-8-1-4-10(11(14)7-8)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIOLMHNBDTVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(cyanomethyl)-N-cyclopropyl-2-fluorobenzamide

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